1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine
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Overview
Description
1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a sulfonyl group attached to a 2,5-dimethyl-3-thienyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected and further cyclized to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity, possibly incorporating continuous flow techniques and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thienyl moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction processes.
Substitution: Nucleophiles such as sodium hydride (NaH) in the presence of suitable solvents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl moiety can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and receptor binding.
Industry: It may be utilized in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The benzyl and sulfonyl groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Benzylpiperazine: Lacks the thienyl and sulfonyl groups, making it less versatile in terms of chemical reactivity.
4-[(2,5-Dimethyl-3-thienyl)sulfonyl]piperazine: Similar structure but without the benzyl group, affecting its interaction with biological targets.
1-Benzyl-4-sulfonylpiperazine: Contains the benzyl and sulfonyl groups but lacks the thienyl moiety, altering its chemical properties.
Uniqueness: 1-Benzyl-4-[(2,5-dimethyl-3-thienyl)sulfonyl]piperazine is unique due to the combination of the benzyl, sulfonyl, and thienyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H22N2O2S2 |
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Molecular Weight |
350.5 g/mol |
IUPAC Name |
1-benzyl-4-(2,5-dimethylthiophen-3-yl)sulfonylpiperazine |
InChI |
InChI=1S/C17H22N2O2S2/c1-14-12-17(15(2)22-14)23(20,21)19-10-8-18(9-11-19)13-16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
CTKUFPDTRNVLJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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